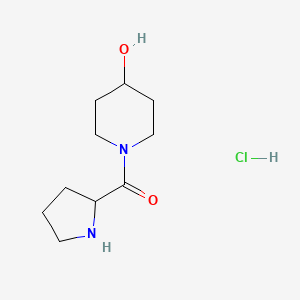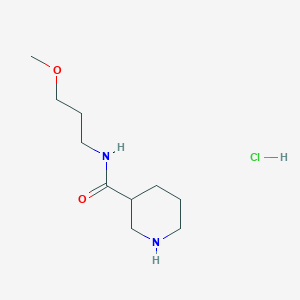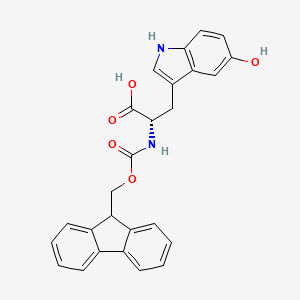
Fmoc-5-hydroxy-L-tryptophan
Übersicht
Beschreibung
Fmoc-5-hydroxy-L-tryptophan is a compound that belongs to the class of amino acid derivatives . It is used as a building block for the synthesis of peptides and proteins with specific biological properties .
Synthesis Analysis
Fmoc-5-hydroxy-L-tryptophan is used in peptide synthesis . It can be used as a building block to synthesize peptides and proteins with specific functions or properties .Molecular Structure Analysis
The molecular formula of Fmoc-5-hydroxy-L-tryptophan is C26H22N2O5 . Its molecular weight is 442.46 .Chemical Reactions Analysis
The Fmoc group in Fmoc-5-hydroxy-L-tryptophan is known for its role in chemical peptide synthesis . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .Physical And Chemical Properties Analysis
Fmoc-5-hydroxy-L-tryptophan has a predicted boiling point of 760.3±60.0 °C . Its density is predicted to be 1.407±0.06 g/cm3 . It should be stored at 4 °C .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
- Field : Biochemistry and Molecular Biology
- Application : Fmoc-5-hydroxy-L-tryptophan is used as a building block in the synthesis of peptides . Peptides are biomolecules that have several biological activities, making them important in the environment in which they operate .
- Method : The method used for peptide synthesis is called Solid Phase Peptide Synthesis (SPPS) . This method involves the use of a resin, protecting groups, coupling reagents for peptide bond formation, and a cleavage process .
- Results : Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
Drug Discovery
- Field : Pharmacology
- Application : Fmoc-5-hydroxy-L-tryptophan can be used in the development of new drugs . It can be used to synthesize peptides and proteins with specific functions or properties .
- Method : The method involves the use of Fmoc-5-hydroxy-L-tryptophan as a building block in the synthesis of peptides and proteins . These synthesized molecules can then be tested for their therapeutic potential .
- Results : The results of this application would depend on the specific drug being developed .
Structural Biology
- Field : Structural Biology
- Application : Fmoc-5-hydroxy-L-tryptophan can be used to synthesize peptides and proteins with specific structures . These structures can then be studied to understand their functions and interactions .
- Method : The method involves the use of Fmoc-5-hydroxy-L-tryptophan as a building block in the synthesis of peptides and proteins . These synthesized molecules can then be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy .
- Results : The results of this application would depend on the specific structure being studied .
Biochemical Assays
- Field : Biochemistry
- Application : Fmoc-5-hydroxy-L-tryptophan can be used in biochemical assays to study the function of enzymes, receptors, and other proteins .
- Method : The method involves the use of Fmoc-5-hydroxy-L-tryptophan as a substrate or ligand in the assay . The assay can then be used to measure the activity of the protein of interest .
- Results : The results of this application would depend on the specific assay being conducted .
Neurotransmitter Synthesis
- Field : Neuroscience
- Application : Fmoc-5-hydroxy-L-tryptophan can be used in the synthesis of neurotransmitters . Neurotransmitters are chemicals that transmit signals across a synapse from one neuron to another ‘target’ neuron .
- Method : The method involves the use of Fmoc-5-hydroxy-L-tryptophan as a precursor in the synthesis of neurotransmitters . These synthesized neurotransmitters can then be used in various neurological studies .
- Results : The results of this application would depend on the specific neurotransmitter being synthesized and the subsequent studies conducted .
Protein Engineering
- Field : Biotechnology
- Application : Fmoc-5-hydroxy-L-tryptophan can be used in protein engineering to create proteins with novel functions . This can be useful in various fields such as drug discovery, enzyme design, and synthetic biology .
- Method : The method involves the use of Fmoc-5-hydroxy-L-tryptophan as a building block in the synthesis of proteins . These synthesized proteins can then be tested for their functions .
- Results : The results of this application would depend on the specific protein being engineered .
Safety And Hazards
Zukünftige Richtungen
Fmoc-5-hydroxy-L-tryptophan and other Fmoc-modified simple biomolecules have yet to be extensively summarized . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJESUTFPMFAV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189173 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-5-hydroxy-L-tryptophan | |
CAS RN |
178119-94-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



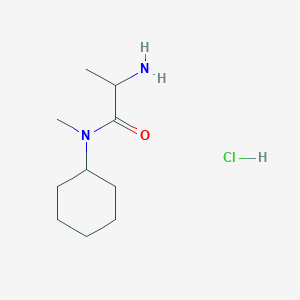
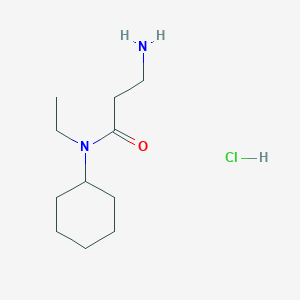
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
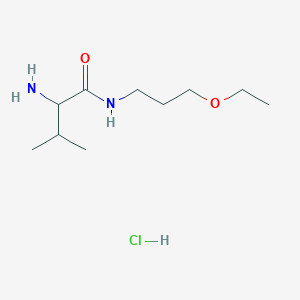
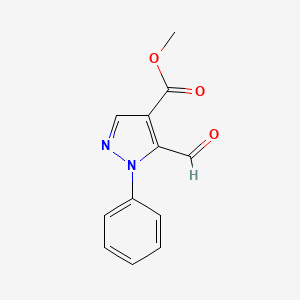
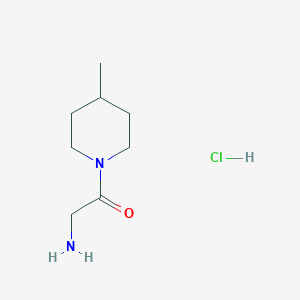
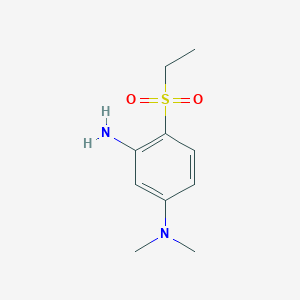
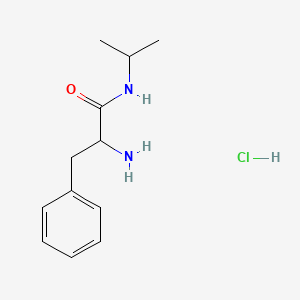
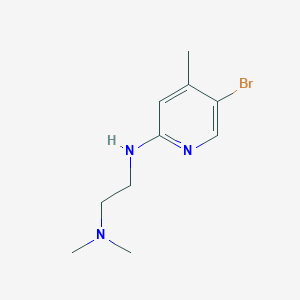
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
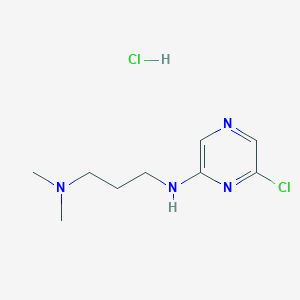
-methanone hydrochloride](/img/structure/B1398407.png)
